molecular formula C27H25F3N8OS B609027 6-hydroxy-1-(1H-pyrazol-4-ylmethyl)-5-[[4-[[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]indole-2-carbonitrile CAS No. 1857417-10-7

6-hydroxy-1-(1H-pyrazol-4-ylmethyl)-5-[[4-[[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]indole-2-carbonitrile

Cat. No.: B609027
CAS No.: 1857417-10-7
M. Wt: 566.6072
InChI Key: QXLJOBRSTCFLMC-UHFFFAOYSA-N
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Description

MI-538 is a small molecule inhibitor that targets the interaction between menin and mixed lineage leukemia (MLL) fusion proteins. This compound has shown significant potential in the treatment of acute myeloid leukemia (AML) by inhibiting the proliferation of leukemia cells with MLL translocations .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MI-538 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The detailed synthetic route is proprietary, but it generally involves the use of organic solvents, catalysts, and specific reaction conditions to achieve high yield and purity .

Industrial Production Methods: Industrial production of MI-538 follows Good Manufacturing Practices (GMP) to ensure the compound’s quality and consistency. The process includes large-scale synthesis, purification, and quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions: MI-538 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Hydroxide ions, cyanide ions.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

MI-538 has a wide range of scientific research applications, including:

Mechanism of Action

MI-538 exerts its effects by binding to menin with high affinity, thereby inhibiting the interaction between menin and MLL fusion proteins. This inhibition leads to the downregulation of target genes such as Hoxa9 and Meis1, which are critical for the proliferation and survival of leukemia cells. The compound’s mechanism involves disrupting the menin-MLL complex, leading to altered gene expression and reduced tumor growth .

Comparison with Similar Compounds

Uniqueness of MI-538: MI-538 stands out due to its high potency and selectivity for menin-MLL interactions. It has demonstrated significant efficacy in preclinical models of AML, with improved pharmacokinetic properties and oral bioavailability compared to other similar compounds .

Properties

IUPAC Name

6-hydroxy-1-(1H-pyrazol-4-ylmethyl)-5-[[4-[[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]indole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25F3N8OS/c28-27(29,30)9-21-7-22-25(32-15-33-26(22)40-21)36-19-1-3-37(4-2-19)14-18-5-17-6-20(10-31)38(23(17)8-24(18)39)13-16-11-34-35-12-16/h5-8,11-12,15,19,39H,1-4,9,13-14H2,(H,34,35)(H,32,33,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXLJOBRSTCFLMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC2=C3C=C(SC3=NC=N2)CC(F)(F)F)CC4=C(C=C5C(=C4)C=C(N5CC6=CNN=C6)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25F3N8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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